Coptisine

Übersicht

Beschreibung

Coptisine is a natural isoquinoline alkaloid predominantly found in the roots of Coptis chinensis, a traditional Chinese medicinal herb. This compound has been used for centuries in traditional medicine due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coptisine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Coptis chinensis using solvents like methanol and chloroform. The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Coptis chinensis. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to isolate this compound. The compound is further purified through crystallization and chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Coptisine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced pharmacological properties.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under controlled conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Coptisine has shown significant potential as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including liver (HepG2), breast (MDA-MB-231), pancreas (PANC-1), and lung (A549) cancer cells. The mechanisms involve:

- Induction of Apoptosis : this compound reduces cell viability by enhancing apoptosis through pathways such as the 67kD laminin receptor/cGMP pathway .

- Regulation of Gene Expression : It inhibits matrix metalloproteinase-9 (MMP-9) mRNA expression, which is crucial for cancer cell invasion and metastasis .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Concentration Range | Mechanism of Action |

|---|---|---|

| Liver (HepG2) | 12.5-100 μmol/L | Induces apoptosis via cGMP pathway |

| Breast (MDA-MB-231) | 0-64 μmol/L | Inhibits MMP-9 expression |

| Pancreas (PANC-1) | Not specified | Reduces cell viability and growth |

| Lung (A549) | Not specified | Reduces cell viability and growth |

Antibacterial Activity

This compound exhibits strong antibacterial properties, particularly against Pasteurella multocida, a pathogen affecting livestock. Key findings include:

- Minimum Inhibitory Concentration : The minimum inhibitory concentration of this compound against P. multocida is reported at 0.125 mg/mL .

- Mechanism of Action : this compound disrupts bacterial cell wall integrity, inhibits respiratory enzyme activity, and affects protein synthesis, leading to bacterial growth inhibition .

Table 2: Antibacterial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration | Mechanism of Action |

|---|---|---|

| Pasteurella multocida | 0.125 mg/mL | Disruption of cell wall, inhibition of enzyme activity |

Anti-inflammatory Effects

This compound has been identified as an anti-inflammatory agent, which can modulate inflammatory pathways such as NF-κB and MAPK. Studies have indicated its potential in treating conditions associated with inflammation, such as inflammatory bowel disease and post-infectious irritable bowel syndrome (IBS) .

Table 3: Anti-inflammatory Applications

| Condition | Mechanism of Action |

|---|---|

| Inflammatory Bowel Disease | Modulates NF-κB and MAPK signaling pathways |

| Post-infectious IBS | Reduces gastrointestinal motility and visceral sensitivity |

Antidiabetic Effects

Research indicates that this compound may play a role in managing diabetes by lowering blood glucose levels and improving lipid profiles in diabetic models . Its mechanisms include:

- Regulation of Metabolic Pathways : this compound influences various metabolic processes that are beneficial in diabetes management.

Table 4: Antidiabetic Effects

| Effect | Observed Outcome |

|---|---|

| Blood Glucose Reduction | Significant decrease in fasting blood glucose levels |

| Lipid Profile Improvement | Reduction in total cholesterol and triglycerides |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in conditions like Alzheimer's disease. It acts as an autophagy inducer, which may help in reducing neurodegeneration associated with these diseases .

Wirkmechanismus

Coptisine is often compared with other isoquinoline alkaloids such as berberine, jatrorrhizine, and palmatine. While these compounds share similar structures and some pharmacological properties, this compound is unique in its higher efficacy against certain cancer cell lines and its specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

- Berberine

- Jatrorrhizine

- Palmatine

- Epiberberine

- Columbamine

- Magnoflorine

- Groenlandicine

Coptisine’s distinct pharmacological profile makes it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Coptisine, an isoquinoline alkaloid primarily found in the rhizomes of Coptis chinensis, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its antibacterial, anti-tumor, anti-inflammatory, neuroprotective, and vascular protective properties.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Pasteurella multocida, a pathogen associated with various infections. Research indicates that this compound has a minimum inhibitory concentration (MIC) of 0.125 mg/mL against this bacterium. The compound disrupts the bacterial cell structure and inhibits respiratory enzyme activities, leading to decreased soluble protein synthesis in treated cells.

| Parameter | Untreated Cells | This compound Treated Cells (MIC) |

|---|---|---|

| SDH Activity (U/mg protein) | 31.53 ± 1.27 | 5.80 ± 0.74 |

| LDH Activity (U/mg protein) | 6.53 ± 0.36 | 3.51 ± 0.42 |

| Soluble Protein Reduction (%) | - | 28.1% (at 2 MIC) |

These findings suggest that this compound effectively inhibits key metabolic functions in bacteria, contributing to its antibacterial efficacy .

2. Anti-Tumor Activity

This compound has shown potential as an anti-cancer agent in various studies. It induces apoptosis in human colon cancer HCT-116 cells, with a notable increase in apoptotic cells from 1.50% to 20.9% after treatment with this compound for 24 hours at a concentration of 5 μg/mL. This effect was confirmed through morphological assessments using Hoechst staining.

| Treatment Duration | Apoptotic Cells (%) |

|---|---|

| Control | 1.50 ± 0.0712 |

| After 24 hours | 20.9 ± 4.19 |

In vivo studies also indicated that this compound reduced tumor growth and organ coefficients in models inoculated with tumor cells, suggesting its potential for further development as a therapeutic agent .

3. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pathways such as NF-κB and MAPK in macrophages. In experiments involving lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-4.

| Cytokine | Control Levels | This compound Treatment |

|---|---|---|

| TNF-α | High | Significantly Reduced |

| IL-4 | High | Significantly Reduced |

This suggests that this compound may be beneficial in treating inflammatory diseases .

4. Neuroprotective Activity

Research has demonstrated that this compound provides neuroprotection against oxidative stress-induced damage in neuronal cells. It downregulates the expression of thioredoxin-interacting protein (TXNIP), which is associated with oxidative stress responses.

| Condition | TXNIP Expression |

|---|---|

| Control | Normal |

| This compound Treatment | Downregulated |

This indicates that this compound could be a promising candidate for preventing neurodegenerative disorders .

5. Vascular Protective Effects

This compound has been shown to improve endothelial function in diabetic models by mitigating oxidative stress and endoplasmic reticulum (ER) stress responses. In experiments with diabetic mice, this compound treatment improved acetylcholine-induced relaxations of aortic tissues.

| Condition | Relaxation Response |

|---|---|

| Normal Glucose | High |

| High Glucose | Impaired |

| This compound Treatment | Improved |

These findings highlight its potential role in managing diabetes-associated vascular dysfunction .

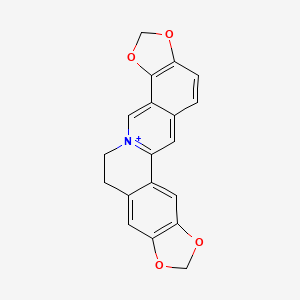

Eigenschaften

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHOBCMEDLZUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-18-4 (chloride) | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188404 | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-66-6 | |

| Record name | Coptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coptisine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The interaction of Coptisine with these targets translates into a variety of beneficial effects:

- Anticancer Activity: By inducing apoptosis in cancer cells, inhibiting cell proliferation and metastasis, and modulating related signaling pathways, this compound shows promising anticancer effects against various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer. [, , ]

- Anti-inflammatory Effects: The suppression of pro-inflammatory cytokines and pathways like NF-κB and NLRP3 inflammasome contributes to this compound’s efficacy against inflammatory conditions such as ulcerative colitis, diabetic nephropathy, psoriasis, and post-infectious irritable bowel syndrome. [, , , , ]

- Antibacterial Activity: By inhibiting urease, a key enzyme for Helicobacter pylori survival, this compound effectively combats this bacterium. [, ]

- Anti-diabetic Effects: this compound demonstrates an ability to improve glucose tolerance and alleviate diabetic complications, such as diabetic nephropathy and endothelial dysfunction. [, ]

- Neuroprotective Activity: this compound exhibits neuroprotective effects, potentially by downregulating TXNIP gene expression and enhancing the thioredoxin defense system against oxidative stress. []

A: this compound has the molecular formula C19H14NO4+ and a molecular weight of 320.32 g/mol. []

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and HRESIMS, have been used to confirm the structure of this compound and its derivatives. [, , ]

A: Yes, computational methods have been utilized for:* Molecular Docking: To predict binding affinities and interactions of this compound and its derivatives with target proteins, such as urease and proteins from pathogenic fungi and viruses. []* Molecular Dynamics Simulations: To evaluate the stability and dynamic behavior of this compound-target complexes in simulated physiological environments. []* QSAR Modeling: To explore the relationship between the structure of this compound derivatives and their biological activities, aiding in the design of novel derivatives with improved efficacy. []

A:

Dihydrocoptisines: These derivatives exhibit significantly higher anti-ulcerative colitis activity compared to quaternary coptisines or tetrahydrocoptisines. The position of substituents on the dihydrothis compound scaffold, such as at the C-8 or C-13 positions, also impacts their efficacy. []* 8-Trifluoromethyldihydrocoptisines: These derivatives demonstrate enhanced structural stability and XBP1 transcriptional activation compared to dihydrothis compound. []* 8-Alkyl-coptisine:* Increasing the length of the aliphatic chain at the 8-position initially enhances glucose consumption in HepG2 cells, but this effect diminishes with chains exceeding six carbon atoms. []

A:* Absorption: this compound demonstrates poor absorption in the gastrointestinal system. [, ]* Distribution: Following oral administration, this compound is found in various tissues, but at low concentrations. []* Metabolism: The liver appears to be the primary site for this compound metabolism. []* Excretion: A significant portion of this compound is excreted unchanged in feces. []* Bioavailability: this compound exhibits low absolute bioavailability, ranging from 0.52% to 1.87% in rats. []

A: Yes, this compound can inhibit the metabolism of berberine, another alkaloid often found in the same plants, in human liver microsomes. This interaction might be clinically relevant when this compound is used in combination with berberine-containing herbal preparations. []

ANone: A variety of models have been employed, including:

A: Research suggests that nanocarriers and β-cyclodextrin inclusion complexes could be promising approaches to improve the targeted delivery and bioavailability of this compound. [, ]

A: this compound demonstrates poor solubility in water and most common organic solvents, posing a significant challenge for its formulation and bioavailability. [, , ]

A: Yes, this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can influence drug absorption and distribution. []

A: Research indicates that this compound can inhibit the metabolism of berberine, suggesting a potential for drug-drug interactions, particularly with herbal preparations containing both alkaloids. []

A: this compound, originally isolated from Coptis japonica, has a long history of use in traditional Chinese and Japanese medicine for its various medicinal properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.